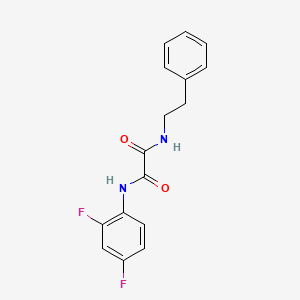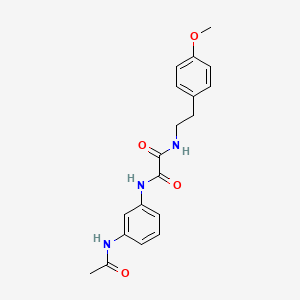![molecular formula C14H12N4O2S B2828249 N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)picolinamide CAS No. 946358-57-2](/img/structure/B2828249.png)
N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)picolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of thiazolo[3,2-a]pyrimidine derivatives, such as “N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)picolinamide”, has been reported in various studies . One of the most widely known methods is based on the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . This includes halogen-containing ones such as α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane, as well as terminal alkynes .Molecular Structure Analysis
The molecular structure of “this compound” includes a thiazolo[3,2-a]pyrimidine moiety, which can be readily modified by the introduction of new binding sites. This is extremely necessary to optimize the interaction between the ligand and biological target. The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets.Chemical Reactions Analysis
Thiazolo[3,2-a]pyrimidin-3(2H)-one derivatives possess an active methylene group (C2H2), which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents .科学的研究の応用
Optical Sensors and Biological Applications
Pyrimidine derivatives, including compounds similar to N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)picolinamide, have been extensively utilized as recognition units in the synthesis of optical sensors due to their biological and medicinal applications. Their ability to form coordination and hydrogen bonds makes them suitable for use as sensing probes in various biological contexts (Jindal & Kaur, 2021).
Novel CNS Acting Drugs
Research has identified functional chemical groups, including pyrimidine derivatives, that may serve as lead molecules for the synthesis of compounds with central nervous system (CNS) activity. These compounds demonstrate a broad range of CNS effects, suggesting the potential for this compound and similar structures in developing novel therapeutic agents (Saganuwan, 2017).
Regioselectivity in Chemical Synthesis
The compound's structural framework facilitates research on regioselectivity in chemical synthesis, particularly in the bromination of unsymmetrical dimethylated pyridines. Studies in this area contribute to a better understanding of chemical reactions and mechanisms, highlighting the compound's significance in synthetic organic chemistry (Thapa et al., 2014).
Synthesis of Pyrimidoquinolines
The compound serves as a precursor in the synthesis of pyrimido[4,5-b]quinolines, a class of compounds known for their therapeutic importance. This area of research emphasizes the compound's utility in medicinal chemistry, particularly in the development of biologically potent molecules with significant therapeutic applications (Nandha kumar et al., 2001).
Medicinal Properties of Pyrazolopyrimidine Scaffolds
Additionally, pyrazolo[1,5-a]pyrimidine scaffold, closely related to the compound's structural class, has shown a wide range of medicinal properties, such as anticancer, CNS agents, and anti-inflammatory activities. This highlights the compound's potential as a building block for developing drug-like candidates with broad medicinal applications (Cherukupalli et al., 2017).
特性
IUPAC Name |
N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2S/c1-8-7-21-14-16-9(2)11(13(20)18(8)14)17-12(19)10-5-3-4-6-15-10/h3-7H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMMPKIIJZPXKGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=C(C(=O)N12)NC(=O)C3=CC=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

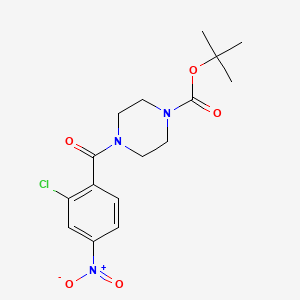
![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2828167.png)
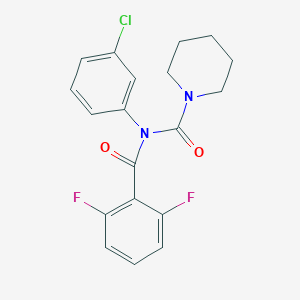
![N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(p-tolyl)oxalamide](/img/structure/B2828169.png)
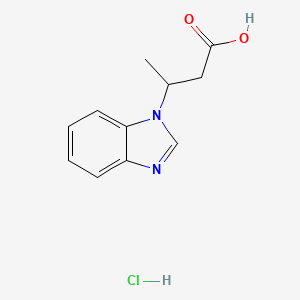

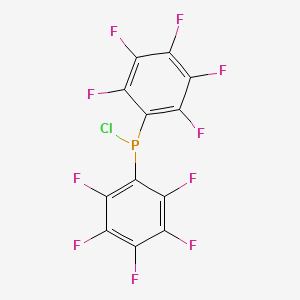
![N-benzyl-N-ethyl-3-((4-isopropylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2828180.png)
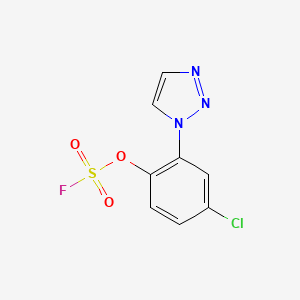
![N-(4-methoxyphenethyl)-3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidine-1-carboxamide](/img/structure/B2828184.png)

![Ethyl 4-[[6-methyl-2-(4-nitropyrazol-1-yl)pyrimidin-4-yl]amino]benzoate](/img/structure/B2828187.png)
